molecular formula C12H12FN3OS2 B2368626 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide CAS No. 478063-48-8

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide

Cat. No.: B2368626
CAS No.: 478063-48-8
M. Wt: 297.37
InChI Key: QEVWYGLRPWQUIH-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide, also known as compound 1, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antimicrobial and Antifungal Activity

4-Fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide and its derivatives show promising applications in antimicrobial and antifungal treatments. A study by Sych et al. (2019) highlighted the synthesis of various heterocyclic compounds, including those with 1,3,4-thiadiazole structures, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, and antifungal activity against Candida albicans.

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives involving 1,3,4-thiadiazole structures, which include compounds similar to this compound, has been conducted to explore their potential applications. For instance, Shlenev et al. (2017) developed new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one.

Applications in Fluorescence Studies

A study by Matwijczuk et al. (2018) discussed the fluorescence effects of compounds similar to this compound. These compounds exhibited interesting fluorescence effects in aqueous solutions, influenced by aggregation factors and charge transfer effects.

Structural Characterization and Analysis

Research on the structural characterization and analysis of similar compounds has been significant. For example, Espielt et al. (2020) focused on a penta-fluoro-sulfanyl containing arene, providing insights into the molecular geometry and intermolecular interactions, which are relevant for understanding the properties of similar thiadiazole derivatives.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS2/c1-8-12(19-16-15-8)18-7-6-14-11(17)9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWYGLRPWQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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